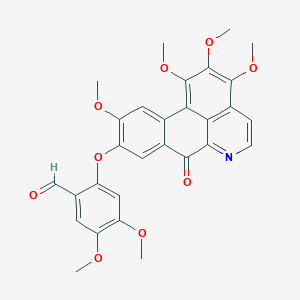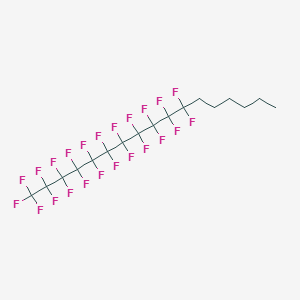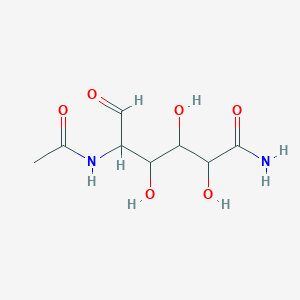
1-Bromo-4-fluoro-2-(2-fluoropropan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-fluoro-2-(2-fluoropropan-2-yl)benzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound features a benzene ring substituted with bromine, fluorine, and a 2-fluoropropan-2-yl group. It is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-4-fluoro-2-(2-fluoropropan-2-yl)benzene can be synthesized through several methods:
Halogenation of Aromatic Compounds: The synthesis often begins with the halogenation of a suitable aromatic precursor.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and alkylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-fluoro-2-(2-fluoropropan-2-yl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions like Suzuki or Heck reactions, forming new carbon-carbon bonds with various organic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, or lithium diisopropylamide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Cross-Coupling: Palladium catalysts, boronic acids, or organostannanes in the presence of bases like potassium carbonate.
Major Products
Substitution: Amino, thiol, or alkoxy derivatives.
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Dehalogenated hydrocarbons or partially reduced intermediates.
Cross-Coupling: Biphenyl derivatives or complex aromatic systems.
Applications De Recherche Scientifique
1-Bromo-4-fluoro-2-(2-fluoropropan-2-yl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and probes for studying biological pathways.
Medicine: Investigated for its potential in drug discovery, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of advanced materials, such as polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-fluoro-2-(2-fluoropropan-2-yl)benzene depends on its application:
Chemical Reactions: Acts as a substrate in various organic reactions, where its halogen atoms and alkyl groups participate in bond formation and cleavage.
Biological Systems: When used in bioactive compounds, it interacts with specific molecular targets, such as enzymes or receptors, modulating their activity and influencing biological pathways.
Comparaison Avec Des Composés Similaires
1-Bromo-4-fluoro-2-(2-fluoropropan-2-yl)benzene can be compared with other halogenated aromatic compounds:
1-Bromo-4-fluorobenzene: Lacks the 2-fluoropropan-2-yl group, making it less versatile in certain synthetic applications.
1-Bromo-4-chloro-2-fluorobenzene: Contains a chlorine atom instead of the 2-fluoropropan-2-yl group, which alters its reactivity and applications.
1-Bromo-4-(2-fluoropropan-2-yl)benzene: Similar structure but without the fluorine atom on the benzene ring, affecting its chemical behavior and uses.
Conclusion
This compound is a valuable compound in organic chemistry, with significant applications in various fields. Its unique structure allows for diverse chemical reactions and makes it a crucial intermediate in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C9H9BrF2 |
|---|---|
Poids moléculaire |
235.07 g/mol |
Nom IUPAC |
1-bromo-4-fluoro-2-(2-fluoropropan-2-yl)benzene |
InChI |
InChI=1S/C9H9BrF2/c1-9(2,12)7-5-6(11)3-4-8(7)10/h3-5H,1-2H3 |
Clé InChI |
NZNXQROKOLJYII-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=C(C=CC(=C1)F)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-4-Benzyl-9-methoxy-1,2,3,4,4a,5,6,10b-octahydro-benzo[f]quinoline](/img/structure/B12090205.png)


![4-[4-(2-aminoethyl)-2,6-diiodophenoxy]phenol;hydrochloride](/img/structure/B12090235.png)
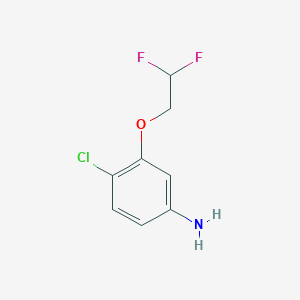

![N-cyclohexylcyclohexanamine;3-hydroxy-2-[(2-nitrophenyl)sulfanylamino]butanoic acid](/img/structure/B12090250.png)
![tert-Butyl 5-aminooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B12090258.png)
![2-Bromo-3,5,7-trimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B12090261.png)
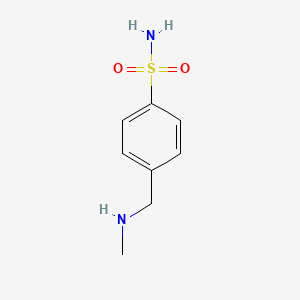
![Calciate(1-), [5,8-bis(carboxymethyl)-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetraazatridecan-13-oato(3-)]-, sodium, hydrate (9CI)](/img/structure/B12090268.png)
